molecular formula C25H24O12 B3432505 3,4-Dicaffeoylquinic acid CAS No. 32451-88-0

3,4-Dicaffeoylquinic acid

Cat. No. B3432505
CAS RN: 32451-88-0
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-PSEXTPKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a polyphenol with diverse biological activities . It has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties . It inhibits acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner .


Synthesis Analysis

3,4-Dicaffeoylquinic acid can be extracted from plants that contain this compound, then purified and crystallized . The transcription factor AtMYB11 regulates flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants .


Molecular Structure Analysis

The molecular formula of 3,4-Dicaffeoylquinic acid is C25H24O12 . It has a formal name of (1S,3R,4R,5R)-3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,5-dihydroxy-cyclohexanecarboxylic acid . The structure of the complex formed between caffeine and 3,4-Dicaffeoylquinic acid has been investigated by NMR spectroscopy combined with quantum chemical calculations .


Chemical Reactions Analysis

3,4-Dicaffeoylquinic acid exhibits significant anti-hepatitis B activity . It reduces mutagenicity of Trp-P-1 against S. typhimurium . Major metabolic reactions include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction.


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dicaffeoylquinic acid is 516.45 . It has a density of 1±0.1 g/cm3 (Predicted), a melting point of >117°C (sub.), a boiling point of 810.8±65.0 °C (Predicted), and a flash point of 274.9°C .

Scientific Research Applications

Antioxidant Activity and Metabolic Regulation

Phenolic acids, including 3,4-Dicaffeoylquinic acid derivatives, are recognized for their antioxidant properties, contributing to their therapeutic roles such as hepatoprotective, cardioprotective, and anti-inflammatory effects. Research indicates that these compounds could modulate lipid metabolism and glucose, addressing disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The antioxidant capacity of these acids also lends them potential as natural food additives, offering a safeguard against oxidative stress (Naveed et al., 2018; Santana-Gálvez et al., 2017).

Anti-inflammatory and Antimicrobial Properties

Caffeoylquinic acids have shown significant anti-oxidation and anti-inflammation activities. Their broad distribution and potent pharmacological activities suggest their potential in the discovery and development of natural drugs. These natural phenolic acids have been studied for their enzyme inhibition, hepatoprotective, and anti-PAF effects, highlighting their importance in pharmacological research (Yu Zhao et al., 2006).

Safety And Hazards

3,4-Dicaffeoylquinic acid is not for human or veterinary use . It is generally not an irritant to the skin .

properties

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-PSEXTPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,5-Dicaffeoylquinic acid

CAS RN

14534-61-3, 89886-31-7
Record name 3,4-Di-O-caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 238 °C
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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